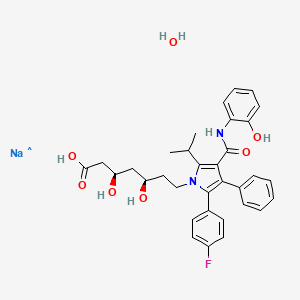
4-Methylumbelliferyl b-D-gentiotrioside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylumbelliferyl b-D-gentiotrioside, also known as this compound, is a useful research compound. Its molecular formula is C₂₈H₃₈O₁₈ and its molecular weight is 662.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzymatic Activity Assays
4-Methylumbelliferyl derivatives are widely utilized in spectrofluorimetric and fluorometric assays to measure the activity of enzymes such as alpha-chymotrypsin, trypsin, thrombin, and several glycosidases. These assays are crucial for understanding enzyme kinetics, diagnosing diseases, and evaluating enzyme inhibitors. For instance, 4-methylumbelliferyl substrates have been synthesized for the diagnosis of GM2 gangliosidoses using leukocytes, demonstrating their usefulness in clinical genetics and disease diagnosis (Inui & Wenger, 1984). Additionally, these substrates facilitate the differential disposition studies of intra-renal generated and preformed glucuronides, highlighting their importance in pharmacological research (Wang et al., 2011).
Diagnostic Applications
The synthesis and application of 4-Methylumbelliferyl derivatives have been instrumental in the development of diagnostic assays for lysosomal storage diseases, such as Tay-Sachs disease and Sanfilippo B disease. These assays offer a non-invasive, rapid, and accurate method for disease diagnosis and carrier detection, significantly impacting genetic counseling and early intervention strategies (Ben-yoseph et al., 1985).
Biotechnological and Environmental Applications
In biotechnology, 4-Methylumbelliferyl derivatives are used to monitor enzyme activities in genetically modified organisms, providing insights into gene expression and regulatory mechanisms. Furthermore, these compounds have found applications in environmental microbiology, aiding in the rapid detection of fecal pollution in coastal waters and evaluating the presence and activity of fungal biomass in soil. This not only aids in environmental monitoring but also in understanding microbial ecology and biodegradation processes (Fiksdal et al., 1994).
Research on Antioxidant and Antitumor Activities
Recent studies have explored the antioxidant properties of 4-Methylumbelliferone derivatives, demonstrating their potential in scavenging free radicals and reducing oxidative stress. This research opens up new avenues for developing novel antioxidants for therapeutic applications (Al-Majedy et al., 2016). Additionally, the antitumor and antiangiogenic effects of 4-Methylumbelliferone in prostate cancer and other malignancies have been documented, indicating its potential as a candidate for anticancer therapy (Lokeshwar et al., 2010).
Mechanism of Action
Target of Action
4-Methylumbelliferyl b-D-gentiotrioside is primarily used as a fluorogenic substrate to determine chitinase and chitotriosidase enzyme activity . These enzymes play a crucial role in the degradation of chitin, a long-chain polymer of N-acetylglucosamine, which is a derivative of glucose.
Mode of Action
The compound interacts with its target enzymes (chitinase and chitotriosidase) by serving as a substrate. When these enzymes act on this compound, they cleave the glycosidic bonds, leading to the release of 4-Methylumbelliferone, a compound that fluoresces under UV light. This fluorescence is then measured to determine the activity of the enzymes .
Biochemical Pathways
The action of this compound primarily affects the chitin degradation pathway. Chitinases and chitotriosidases, the enzymes that this compound targets, are involved in the breakdown of chitin. By acting as a substrate for these enzymes, this compound allows for the measurement of their activity, providing insight into the functioning of this biochemical pathway .
Pharmacokinetics
It is known that the compound is soluble in a water:pyridine mixture, suggesting that it may be well-absorbed in the body .
Result of Action
The primary result of the action of this compound is the production of fluorescence upon enzymatic cleavage. This fluorescence allows for the quantification of chitinase and chitotriosidase activity, providing valuable information about the state of the chitin degradation pathway in a given biological sample .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the solution can affect the rate of enzymatic reactions. Additionally, the presence of other substances in the solution, such as inhibitors or activators of the enzymes, can also impact the compound’s action .
Biochemical Analysis
Biochemical Properties
4-Methylumbelliferyl b-D-gentiotrioside is known to be a fluorogenic substrate, which means it can be used to determine enzyme activities . It interacts with enzymes such as chitinase and chitotriosidase . The nature of these interactions involves the hydrolysis of the compound, which results in the release of a fluorescent compound, 4-methylumbelliferone .
Cellular Effects
The cellular effects of this compound are not well-documented. Its hydrolysis product, 4-methylumbelliferone, has been studied extensively. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that it can be hydrolyzed by specific enzymes to produce 4-methylumbelliferone . This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily .
Metabolic Pathways
It is known that the compound can be hydrolyzed by specific enzymes to produce 4-methylumbelliferone .
Properties
IUPAC Name |
4-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O18/c1-9-4-16(30)43-12-5-10(2-3-11(9)12)42-28-25(39)22(36)19(33)15(46-28)8-41-27-24(38)21(35)18(32)14(45-27)7-40-26-23(37)20(34)17(31)13(6-29)44-26/h2-5,13-15,17-29,31-39H,6-8H2,1H3/t13-,14-,15-,17-,18-,19-,20+,21+,22+,23-,24-,25-,26-,27-,28-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYXQNIYOMUPSR-JHSKCKNMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
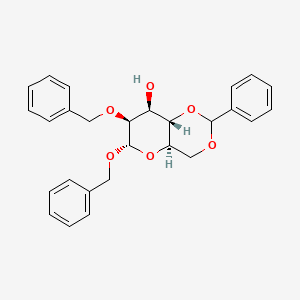


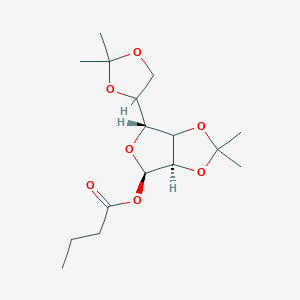

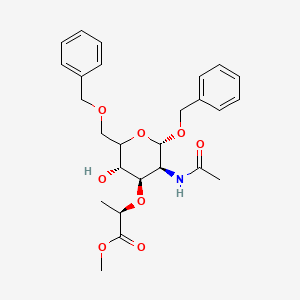




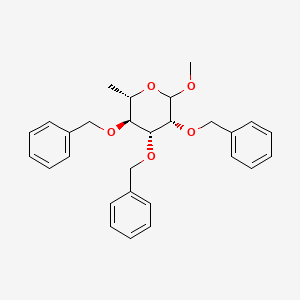
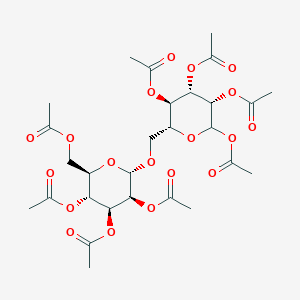
![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B1139886.png)
